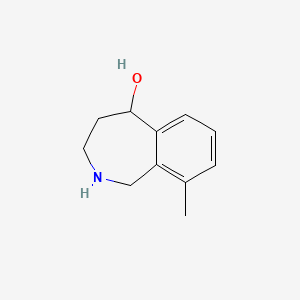
4-fluoro-3-methyl-N-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(propan-2-yl)aniline is an organic compound with the chemical formula C10H14FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. Additionally, the nitrogen atom is bonded to an isopropyl group. This compound is used in various chemical syntheses and has applications in different fields of research.
Vorbereitungsmethoden
The synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common synthetic route involves the alkylation of 4-fluoroaniline with isopropyl bromide or isopropyl magnesium bromide in the presence of a suitable organic solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar alkylation reactions but on a larger scale, using optimized reaction conditions to maximize yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
4-fluoro-3-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-methyl-N-(propan-2-yl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
4-fluoro-3-methyl-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:
4-fluoro-N-isopropylaniline: This compound lacks the methyl group at the 3-position, which can affect its reactivity and applications.
4-fluoro-N-methyl-3-(propan-2-yl)aniline: This compound has a methyl group on the nitrogen atom instead of the isopropyl group, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C10H14FN |
|---|---|
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 |
InChI-Schlüssel |
CCSZKSZMNLWLRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)


![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)





![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
